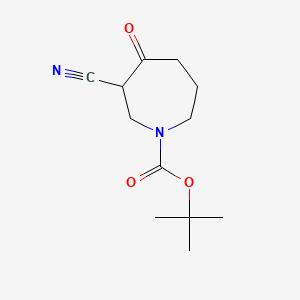
Tert-butyl 3-cyano-4-oxo-azepane-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-cyano-4-oxo-azepane-1-carboxylate is a chemical compound with the molecular formula C12H18N2O3. It is a member of the azepane family, characterized by a seven-membered ring containing nitrogen.
Métodos De Preparación
The synthesis of tert-butyl 3-cyano-4-oxo-azepane-1-carboxylate typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity .
Análisis De Reacciones Químicas
Tert-butyl 3-cyano-4-oxo-azepane-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the cyano group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Tert-butyl 3-cyano-4-oxo-azepane-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of tert-butyl 3-cyano-4-oxo-azepane-1-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions, while the azepane ring provides structural stability. These interactions can influence various biochemical pathways, making the compound a potential candidate for drug development .
Comparación Con Compuestos Similares
Tert-butyl 3-cyano-4-oxo-azepane-1-carboxylate can be compared with similar compounds such as:
Tert-butyl 3-oxo-8-oxa-1-azaspiro[4.5]decane-1-carboxylate: This compound has a different ring structure but shares similar functional groups.
1-Boc-3-piperidone: Another compound with a similar functional group but a different ring size.
The uniqueness of this compound lies in its specific ring structure and the presence of both cyano and tert-butyl ester groups, which provide distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C12H18N2O3 |
|---|---|
Peso molecular |
238.28 g/mol |
Nombre IUPAC |
tert-butyl 3-cyano-4-oxoazepane-1-carboxylate |
InChI |
InChI=1S/C12H18N2O3/c1-12(2,3)17-11(16)14-6-4-5-10(15)9(7-13)8-14/h9H,4-6,8H2,1-3H3 |
Clave InChI |
IEONUFAYKLIADZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(=O)C(C1)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















